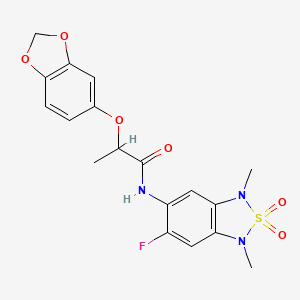

2-(2H-1,3-benzodioxol-5-yloxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide

Description

This compound is a structurally complex molecule featuring:

- A 1,3-benzodioxole moiety (2H-1,3-benzodioxol-5-yloxy group) linked via an ether bond to a propanamide backbone.

- A 6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole group as the amide substituent. The benzothiadiazole core is sulfonamide-like, with two methyl groups at positions 1 and 3, and a fluorine atom at position 4. This unique combination of electron-withdrawing (fluoro, dioxo) and electron-donating (methyl) groups likely modulates its electronic properties and biological interactions.

Synthesis Insights:

The compound’s synthesis likely involves:

Hydrolysis of an ester precursor (e.g., ethyl 2-(benzodioxol-5-yloxy)propanoate) under basic conditions to form the carboxylic acid.

Amide coupling using activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) to link the acid to the substituted benzothiadiazole amine.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O6S/c1-10(28-11-4-5-16-17(6-11)27-9-26-16)18(23)20-13-8-15-14(7-12(13)19)21(2)29(24,25)22(15)3/h4-8,10H,9H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHKDPALTOTBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1F)N(S(=O)(=O)N2C)C)OC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₈H₁₈F N₃ O₄ S

- Molecular Weight: 385.42 g/mol

The compound features a complex arrangement including a benzodioxole moiety and a benzothiadiazole derivative, which are known for their diverse biological activities.

Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:

- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study: A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

Antimicrobial Activity

Research suggests that the compound may possess antimicrobial properties:

- Mechanism of Action: It is hypothesized that the compound disrupts bacterial cell membranes and inhibits key metabolic pathways.

- Case Study: In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases; thus, compounds with anti-inflammatory properties are highly sought after:

- Mechanism of Action: The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study: In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in paw swelling compared to control groups.

Data Summary Table

| Biological Activity | Mechanism of Action | Case Study Findings |

|---|---|---|

| Anticancer | Induction of apoptosis via caspase activation | IC50 = 15 µM in MCF-7 cells |

| Antimicrobial | Disruption of cell membranes | MIC = 32 µg/mL against S. aureus |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Significant reduction in edema in animal models |

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine substitution (at position 6 in the target vs. position 5 in compound 4a-f) alters hydrophobicity and hydrogen-bonding capacity, which may influence target binding.

Key Challenges and Opportunities

- Synthetic Complexity : The target’s benzothiadiazole moiety requires precise control of sulfonamide oxidation states, posing challenges in reproducibility.

- Unexplored Bioactivity : Computational docking (as done for 9c) could predict targets like cyclooxygenase or carbonic anhydrase, given the sulfonamide group.

- Scalability : La(OTf)₃ or TiCl₄ catalysts (–7) are cost-effective for large-scale synthesis but are incompatible with the target’s functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.